molecular formula C23H27N5OS B3621592 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B3621592
M. Wt: 421.6 g/mol
InChI Key: ZUKXVSJQUFQCCA-UHFFFAOYSA-N
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Description

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound that features a triazole ring, a benzyl group, and an aminophenyl group

Properties

IUPAC Name

2-[[5-(4-aminophenyl)-4-benzyl-1,2,4-triazol-3-yl]sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5OS/c24-19-13-11-18(12-14-19)22-26-27-23(28(22)15-17-7-3-1-4-8-17)30-16-21(29)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,20H,2,5-6,9-10,15-16,24H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUKXVSJQUFQCCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(N2CC3=CC=CC=C3)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Aminophenyl Group: The aminophenyl group is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Formation of the Final Compound: The final step involves the reaction of the triazole derivative with N-cyclohexylacetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the triazole ring or the benzyl group, potentially yielding partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl and aminophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various catalysts (e.g., palladium, copper) are employed under controlled conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Reduced triazole or benzyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials.

    Industrial Chemistry: It serves as a precursor for the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-aminophenyl)-1H-benzimidazol-5-amine
  • 2-(4-aminophenyl)-1H-benzimidazol-2-amine
  • 2-(4-aminophenyl)-1H-benzimidazol-6-amine

Uniqueness

Compared to similar compounds, 2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide features a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its triazole ring and sulfanyl linkage are particularly noteworthy, as they contribute to its stability and potential for diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-(4-aminophenyl)-4-benzyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-cyclohexylacetamide

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